molecular formula C8H6BrFO2 B3011649 2-Bromo-3-fluoro-4-methylbenzoic acid CAS No. 1427365-64-7

2-Bromo-3-fluoro-4-methylbenzoic acid

Cat. No.: B3011649
CAS No.: 1427365-64-7
M. Wt: 233.036
InChI Key: YWIFIYUUDWFSMA-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-4-methylbenzoic acid typically involves the bromination and fluorination of a methylbenzoic acid precursor. One common method includes the reaction of 2-bromo-4-fluorobenzoic acid with methanol under catalytic conditions . The reaction conditions can be adjusted based on specific experimental requirements, such as temperature, solvent, and catalyst type.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalytic systems to ensure high yield and purity. The reaction is typically carried out in a controlled environment to manage the reactivity of bromine and fluorine.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

2-Bromo-3-fluoro-4-methylbenzoic acid is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 2-Bromo-4-fluorobenzoic acid
  • 3-Bromo-4-methylbenzoic acid
  • 4-Bromo-2-fluorobenzoic acid

Comparison: 2-Bromo-3-fluoro-4-methylbenzoic acid is unique due to the specific positioning of its substituents, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific synthetic and research purposes .

Properties

IUPAC Name

2-bromo-3-fluoro-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIFIYUUDWFSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427365-64-7
Record name 2-bromo-3-fluoro-4-methylbenzoic acid
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